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Compound of Interest

Compound Name: Reproxalap

Cat. No.: B1665031

Reproxalap Clinical Trials: A Technical Support
Center

This technical support center provides researchers, scientists, and drug development
professionals with detailed information and troubleshooting guides regarding the clinical trials
of Reproxalap. The content addresses why some trials failed to meet their primary endpoints,
offering insights into experimental design and potential confounding factors.

Frequently Asked Questions (FAQs)

Q1: Why did the initial New Drug Application (NDA) for Reproxalap for Dry Eye Disease (DED)
receive a Complete Response Letter (CRL) from the FDA?

Al: The FDA issued a CRL for the initial NDA because it "failed to demonstrate efficacy in
adequate and well controlled studies in treating ocular symptoms associated with dry eyes."[1]
[2][3][4] The FDA concluded that at least one additional well-controlled study was necessary to
demonstrate a positive effect on DED symptoms.[1][2][4] Methodological issues, such as
differences in baseline scores between treatment arms in a previous chamber trial, were also
cited as concerns that may have affected the interpretation of the results.[2]

Q2: What is the key difference between the "field trials" and "dry eye chamber" trials for
Reproxalap, and why might this have led to different outcomes?
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A2: The primary difference lies in the environment in which efficacy is tested.

o Field Trials: These studies evaluate the drug's performance in patients' everyday
environments. This "real-world" setting introduces significant variability in environmental
conditions (e.g., humidity, allergens, pollutants) and patient activities, which can make it
challenging to demonstrate a statistically significant effect of the treatment compared to a
placebo. A recently completed field trial for DED was numerically supportive of Reproxalap
but did not achieve statistical significance.[5][6]

e Dry Eye Chamber Trials: These are challenge-model trials that use a controlled environment
to regulate factors like temperature, humidity, and airflow.[4] This controlled setting is
designed to induce DED symptoms in a standardized and reproducible manner, reducing
variability and allowing for a more direct assessment of the drug's acute effects. Reproxalap
has demonstrated statistically significant success in reducing ocular discomfort in Phase 3
dry eye chamber trials.[5][6][7]

The discordant results suggest that while Reproxalap may have a rapid effect in a controlled,
provocative setting, demonstrating a consistent benefit over the noise of a real-world
environment proved more challenging in at least one trial.

Q3: Did Reproxalap clinical trials for Allergic Conjunctivitis also fail?

A3: No, the clinical trials for allergic conjunctivitis have been largely successful. Key Phase 3
trials, such as ALLEVIATE and INVIGORATE-2, met their primary and key secondary
endpoints, demonstrating that Reproxalap was statistically superior to placebo in reducing
ocular itching.[8][9]

Q4: What is the mechanism of action of Reproxalap?

A4: Reproxalap is a first-in-class small-molecule modulator that inhibits Reactive Aldehyde
Species (RASP).[1][10] RASP, such as malondialdehyde and 4-hydroxy-2-nonenal, are pro-
inflammatory molecules that are elevated in inflammatory conditions like DED and allergic
conjunctivitis.[10][11] By covalently binding to and trapping RASP, Reproxalap is believed to
reduce inflammation and subsequent tissue damage at the top of the inflammatory cascade.
[10][11]
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Troubleshooting Guide for Experimental Design

This section addresses specific issues that researchers might encounter when designing or
interpreting studies involving RASP inhibitors like Reproxalap.

Issue 1: High Placebo Response and Variability in Dry Eye Disease Symptom Trials.

e Problem: DED symptom scores are subjective and highly susceptible to a placebo effect and
environmental variability, as seen in the Reproxalap "field trial" that missed its primary
endpoint.[5][6]

e Troubleshooting:

o Utilize a Controlled Environment: For assessing acute symptom relief, a dry eye chamber
provides a standardized environment, minimizing external variables.[4] This was the
successful approach used in later Reproxalap trials.[5][6]

o Strict Patient Selection: Ensure stringent inclusion/exclusion criteria to enroll a
homogenous patient population with a consistent baseline level of disease severity.

o Standardized Symptom Assessment: Use validated questionnaires (e.g., Ocular
Discomfort Scale) and provide clear instructions to patients on how to score their
symptoms to reduce reporting variability.

Issue 2: Discrepancy Between Signs and Symptoms in Dry Eye Disease.

o Problem: A treatment can show a statistically significant improvement in an objective sign of
DED but fail to show a corresponding improvement in patient-reported symptoms, or vice-
versa. The Phase 3 TRANQUILITY trial exemplified this, as it failed to meet its primary
endpoint of ocular redness but achieved statistical significance for the secondary endpoint of
the Schirmer test (a measure of tear production).[12][13]

e Troubleshooting:

o Co-primary Endpoints: Consider using co-primary endpoints that include both a validated
sign and a validated symptom of DED. The FDA's draft guidance suggests that efficacy
may be demonstrated with two trials for a sign and two trials for a symptom.[2]
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o Endpoint Selection: The choice of primary endpoint is critical. After the TRANQUILITY trial

missed the redness endpoint, the subsequent TRANQUILITY-2 trial was modified to

designate the Schirmer test as the sole primary endpoint, which it successfully met. For

the NDA resubmission, ocular discomfort in a chamber setting was chosen as the primary

endpoint, which was also met.[5][6]

Data from Key Clinical Trials
Dry Eye Disease (DED)

. Primary
Trial Name Model ; Result p-value
Endpoint
Dry Eye
TRANQUILITY Ocular Redness Not Met N/A
Chamber
Dry Eye Schirmer Test
TRANQUILITY-2 _ Met p=0.0001
Chamber (Tear Production)
) Ocular Dryness
RENEW (Part 1) Field Met p=0.0004
(VAS)
Not specified, Not Met
Unnamed Phase ) )
3 Field symptom- (numerically N/A
focused supportive)
Ocular
Unnamed Phase  Dry Eye )
Discomfort (80- Met p=0.002
3 Chamber )
100 min)
Allergic Conjunctivitis
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. Primary
Trial Name Model . Result p-value
Endpoint
Conjunctival
ALLEVIATE Ocular Itch Score
Allergen ) Met <0.0001
(0.25%) (AUC 10-60 min)
Challenge
Conjunctival
ALLEVIATE Ocular Itch Score
Allergen ) Met p=0.0025
(0.5%) (AUC 10-60 min)
Challenge
Allergen Ocular Itching
INVIGORATE-2 Met <0.0001
Chamber Score

Experimental Protocols
Dry Eye Chamber Protocol (Based on recent Phase 3
Trials)

o Patient Screening: Patients with a history of DED are enrolled.[3][6]

« Initial Chamber Exposure (Visit 2): Patients are administered a vehicle (placebo) solution
before and during exposure to a controlled dry eye chamber. The chamber maintains specific
environmental conditions designed to exacerbate DED symptoms.[4] This visit serves to
gualify patients who demonstrate a sufficient symptomatic response.

e Randomization & Dosing (Visit 3-4): Qualified patients are randomized to receive either
0.25% Reproxalap or vehicle. Dosing occurs before and 50 minutes after entry into a
second dry eye chamber session.

o Efficacy Assessment: The primary endpoint, ocular discomfort, is assessed using a
standardized scale (e.g., 0-100) at specified time points, typically between 80 and 100
minutes after chamber entry.[3][4]

Conjunctival Allergen Challenge (CAC) Protocol
(ALLEVIATE Trial)
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» Patient Selection: Patients with a confirmed history of seasonal allergic conjunctivitis and a
positive skin test to a relevant allergen are enrolled.

o Baseline Assessment: Baseline ocular itching and redness scores are recorded.

e Dosing: A single drop of the assigned test article (0.25% Reproxalap, 0.5% Reproxalap, or
vehicle) is administered to each eye.

» Allergen Challenge: Approximately 10 minutes after dosing, a specific seasonal allergen is
instilled into the conjunctival cul-de-sac of each eye.

o Efficacy Assessment: Ocular itch scores (0-4 scale) are evaluated at multiple time points.
The primary endpoint is the area under the curve for the itch score from 10 to 60 minutes
post-challenge.

Visualizations
Reproxalap Mechanism of Action
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Dry Eye Disease (DED) Program

TRANQUILITY Trial TRANQUILITY-2 Trial Symptom 'Field" Trial
Primary Endpoint: Ocular Redness Primary Endpoint: Schirmer Test Primary Endpoint: Symptoms
Result: Not Met Result: Met Result: Not Met
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eason: Lack of symptom efficacy data
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New Phase 3 'Chamber’ Trial
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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